2-(Ethylamino)-6-nitrobenzonitrile
Description
2-(Ethylamino)-6-nitrobenzonitrile (C₉H₉N₃O₂) is a nitrile-substituted aromatic compound featuring an ethylamino group at the 2-position and a nitro group at the 6-position of the benzene ring. Its molecular structure combines electron-withdrawing (nitro, nitrile) and electron-donating (ethylamino) substituents, which influence its physicochemical properties and reactivity. For example, nitro groups are common in bioactive molecules due to their role in hydrogen bonding and redox activity .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(ethylamino)-6-nitrobenzonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-8-4-3-5-9(12(13)14)7(8)6-10/h3-5,11H,2H2,1H3 |
InChI Key |
WLYBKVXLHBNXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=CC=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Ethylamino)-6-nitrobenzonitrile with three analogs based on substituent positions and functional groups:
Key Observations:
- Bioactivity: Unlike N-Ethylhexedrone (a synthetic cathinone with stimulant effects), the nitrile group in the target compound may reduce CNS activity due to lower lipid solubility .
Physicochemical Properties
- Polarity: The nitro and nitrile groups increase polarity compared to N-Ethylhexedrone, which lacks strong electron-withdrawing groups. This may affect solubility in polar solvents like DMSO or ethanol.
- Stability: Nitroaromatic compounds are generally stable but may degrade under UV light or strong reducing agents. The ethylamino group could introduce sensitivity to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
